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Compound of Interest

Compound Name: 3-Methyl-2-cyclohexen-1-one

Cat. No.: B144701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-
cyclohexen-1-one, a common organic building block. The interpretation of its Infrared (IR),
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:3C
NMR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-2-cyclohexen-1-one.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

C=0 stretch (a,B-unsaturated

~1665 Strong ketone)

~1625 Medium C=C stretch
~2960-2870 Medium C-H stretch (alkane)
~1450 Medium C-H bend (alkane)
~1380 Medium C-H bend (alkane)
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.86 S 1H H-2 (vinylic)
~2.33 t 2H H-4 (o to C=0)
~2.31 t 2H H-6 (B to C=0)
~2.00 m 2H H-5
~1.97 S 3H -CHs

s = singlet, t = triplet, m = multiplet[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDClIz

Chemical Shift (0, ppm) Carbon Type Assignment
~199.0 C C=0 (C1)
~161.0 C =C-CHs (C3)
~126.0 CH =CH (C2)
~37.0 CH: C4

~30.0 CH: C6

~24.0 CHs -CHs

~22.0 CH2 C5

Mass Spectrometry (MS)
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miz Relative Intensity Assighment

110 35.33% [M]* (Molecular lon)
82 99.99% [M - COJ*

54 26.99%

39 32.16%

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation: A few milligrams of 3-Methyl-2-cyclohexen-1-one are dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIs) containing a small amount of
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

1H NMR Acquisition:
o A standard one-pulse sequence is employed.

o Key parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-5
seconds, and an acquisition time of 2-4 seconds.

o To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added and averaged.[1]
13C NMR Acquisition:

» A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each
unique carbon atom and to enhance signal intensity through the Nuclear Overhauser Effect
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(NOE).

o Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a
relaxation delay of 2 seconds.

e Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or
more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier
transform, followed by phase and baseline corrections to yield the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: As 3-Methyl-2-cyclohexen-1-one is a liquid, the neat liquid can be
analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr)
plates to form a thin film.

Data Acquisition:

A background spectrum of the empty salt plates is recorded first.
e The sample is then placed in the spectrometer's sample compartment.

e The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4
cm~L,

» To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[1] The final spectrum is
usually presented in terms of transmittance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Sample Introduction: A dilute solution of 3-Methyl-2-cyclohexen-1-one in a volatile solvent
(e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph. The GC
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separates the compound from the solvent and any impurities before it enters the mass
spectrometer.

lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample is
bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize
and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum
which is a plot of relative intensity versus m/z.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive picture of the molecular structure
of 3-Methyl-2-cyclohexen-1-one.
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Spectroscopic Data Interpretation Workflow for 3-Methyl-2-cyclohexen-1-one

Spectroscopic Data

IR Spectrum 1H NMR Spectrum Mass Spectrum
(Functional Groups) (Proton Environment) (Molecular Weight & Fragmentation)

Interpretation ¥

Carbonyl C (~199 ppm)
Olefinic C's (~161, ~126 ppm)
Aliphatic C's

Vinylic H (~5.86 ppm)
Allylic & Aliphatic H's
Methyl H's (~1.97 ppm)

Confirms a,B-unsaturated ketone Confirms proton connectivity ~Confirms carbon framework
3-Methyl-2-cyclohexen-1-one

(Final Structure)

Molecular lon [M]* at m/z 110
Base Peak at m/z 82 ([M-COJ]*)

C=0 (~1665 cm™?)
C=C (~1625 cm™?)

Confirms molecular formula (C7H100)

Click to download full resolution via product page
Caption: Workflow of Spectroscopic Data Interpretation.

The IR spectrum indicates the presence of an a,-unsaturated ketone with characteristic C=0
and C=C stretching frequencies. The 'H NMR spectrum reveals the number and connectivity of
the different types of protons, including the vinylic proton and the methyl group on the double
bond. The 13C NMR spectrum confirms the carbon skeleton, showing the carbonyl carbon, the
two olefinic carbons, and the four aliphatic carbons. Finally, the mass spectrum provides the
molecular weight of the compound (110 g/mol ) and a characteristic fragmentation pattern, with
the base peak at m/z 82 corresponding to the loss of a neutral carbon monoxide molecule.
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Key *H NMR Signal Assignments for 3-Methyl-2-cyclohexen-1-one

3-Methyl-2-cyclohexen-1-one

H-2

-CHs

H-4

H-5

H-6

Vinylic Methyl Allylic, a to C=0 )Aliphatic )Allylic, 3 to C=0

~5.86 ppm (s, 1H)

~1.97 ppm (s, 3H)

~2.33 ppm (t, 2H)

~2.00 ppm (m, 2H)

~2.31 ppm (t, 2H)

Click to download full resolution via product page

Caption: *H NMR Signal to Structure Correlation.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-
Methyl-2-cyclohexen-1-one, which is essential for its unambiguous identification and use in

further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation of 3-Methyl-2-
cyclohexen-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144701#spectroscopic-data-interpretation-for-3-
methyl-2-cyclohexen-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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